molecular formula C7H16ClNO2 B6221150 3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride CAS No. 2758001-25-9

3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride

Cat. No.: B6221150
CAS No.: 2758001-25-9
M. Wt: 181.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride is a chemical compound that features a five-membered oxolane ring with an aminomethyl group and two methyl groups attached to the ring The hydrochloride form indicates the presence of a hydrochloride salt, which is commonly used to enhance the solubility and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or epoxides.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability and can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered ring with a nitrogen atom, commonly used in medicinal chemistry.

    Piperidine: A six-membered ring with a nitrogen atom, widely used in pharmaceuticals.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical applications.

Uniqueness

3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride is unique due to its specific combination of an oxolane ring with an aminomethyl group and two methyl groups. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

2758001-25-9

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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